molecular formula C24H24N2O B2646996 (5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one CAS No. 338397-33-4

(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one

Cat. No.: B2646996
CAS No.: 338397-33-4
M. Wt: 356.469
InChI Key: JFRVIAUPCPTCQO-KNTRCKAVSA-N
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Description

(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one is a complex organic compound with a unique structure that includes an indole core, a dimethylaminomethylidene group, and various aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer or neurological disorders .

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and molecules with dimethylaminomethylidene groups. Examples include:

Uniqueness

What sets (5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one apart is its specific combination of functional groups and structural features.

Properties

IUPAC Name

(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-17-9-12-20(13-10-17)26-22-14-11-19(16-25(2)3)24(27)21(22)15-23(26)18-7-5-4-6-8-18/h4-10,12-13,15-16H,11,14H2,1-3H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRVIAUPCPTCQO-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)C(=CN(C)C)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)/C(=C/N(C)C)/CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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